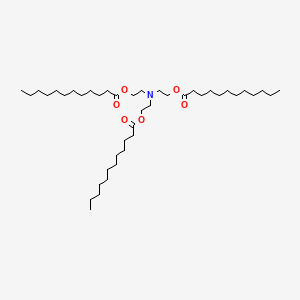

Nitrilotriethylene trilaurate

Description

Properties

IUPAC Name |

2-[bis(2-dodecanoyloxyethyl)amino]ethyl dodecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H81NO6/c1-4-7-10-13-16-19-22-25-28-31-40(44)47-37-34-43(35-38-48-41(45)32-29-26-23-20-17-14-11-8-5-2)36-39-49-42(46)33-30-27-24-21-18-15-12-9-6-3/h4-39H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXHFKRRKWIXRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCN(CCOC(=O)CCCCCCCCCCC)CCOC(=O)CCCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H81NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60952430 | |

| Record name | Nitrilotri(ethane-2,1-diyl) tridodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

696.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3002-20-8 | |

| Record name | Dodecanoic acid, 1,1′,1′′-(nitrilotri-2,1-ethanediyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3002-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecanoic acid, 1,1',1''-(nitrilotri-2,1-ethanediyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003002208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanoic acid, 1,1',1''-(nitrilotri-2,1-ethanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitrilotri(ethane-2,1-diyl) tridodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitrilotriethylene trilaurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.174 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational Academic Context of Nitrilotriethylene Trilaurate

Historical Trajectories of Nitrilotriethylene Trilaurate in Chemical Science

The historical context of this compound is intrinsically linked to the development of non-ionic surfactants and the utilization of renewable resources in chemical manufacturing. The journey began with early forms of soap, which are anionic surfactants, dating back to ancient civilizations. mit.edunepjol.info The 19th and 20th centuries saw the rise of synthetic surfactants, initially dominated by anionic types like sodium lauryl sulfate. mit.edu

A significant shift occurred with the growing demand for surfactants with improved stability, lower toxicity, and better compatibility with other ingredients, which propelled the investigation into non-ionic surfactants. mit.edu The academic and industrial interest in amine-based fatty acid esters, such as the hypothesized this compound, saw a notable increase in the early 1990s. This was largely driven by a global movement towards environmentally sustainable chemical technologies.

The synthesis of such compounds is rooted in the esterification reaction of alkanolamines with fatty acids. google.comgoogle.com The development of efficient synthesis methods, including the use of catalysts and optimization of reaction conditions, has been a key focus of research. google.com The exploration of enzymatic catalysis, for example, using lipase, represents a move towards greener and more efficient production pathways.

Contemporary Significance of this compound in Research Domains

In the field of materials science and nanotechnology, these molecules are of interest for their role in the formation and stabilization of emulsions and nanoparticles. encyclopedia.pub Their ability to reduce surface and interfacial tension is fundamental to creating stable mixtures of otherwise immiscible liquids, which is a cornerstone of many industrial processes. encyclopedia.pub For instance, research on triethanolamine (B1662121) monolaurate ester has highlighted its effectiveness in lowering surface tension and its potential application as an antifogging agent on polymer films. aip.orgresearchgate.net

Furthermore, the versatility of these compounds extends to their use as softening, debonding, and bulking agents for natural and synthetic fibers in the pulp and paper industry. google.comgoogle.com The interaction of these surfactants with surfaces is a key area of study, with research focusing on their adsorption behavior and the properties of the resulting interfacial layers. acs.org The development of advanced analytical techniques, such as gas chromatography, allows for precise quantification and quality control in the synthesis of these cationic surfactants. nih.gov

Below is an interactive data table summarizing research findings on a closely related compound, Triethanolamine Monolaurate Ester:

| Property | Value | Conditions | Reference |

| Critical Micelle Concentration (CMC) | 0.91 µg/mL | in aqueous solution at 25 °C | aip.orgresearchgate.net |

| Surface Tension at CMC (γCMC) | 22.1 mN/m | in aqueous solution at 25 °C | aip.orgresearchgate.net |

| Antifogging Duration (on LDPE film) | > 150 hours | at 60 °C | aip.orgresearchgate.net |

Epistemological Frameworks Guiding this compound Investigations

The investigation of this compound and related surfactant molecules is guided by established epistemological frameworks within colloid and interface science. A central concept is the amphiphilic nature of these molecules, possessing both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. ijset.in This dual character dictates their behavior at interfaces and their tendency to self-assemble into structures like micelles in solution. ijset.in

Theoretical models are fundamental to understanding and predicting the behavior of surfactants. These range from idealized models to more complex non-ideal representations that account for molecular interactions. ijset.in Key theoretical constructs include the regular solution theory, the mass action model, and the phase separation model, which provide a basis for understanding surfactant interactions and micelle formation. ijset.in The study of surfactant dynamics, including their diffusion and adsorption at interfaces, is another critical area of theoretical and experimental research. cmu.edu

The characterization of these compounds relies on a suite of analytical techniques. Fourier-transform infrared (FTIR) spectroscopy is employed to identify the functional groups present in the molecule, such as the ester and amine groups. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and connectivity. For determining their surfactant properties, techniques like tensiometry are used to measure surface tension and determine the critical micelle concentration. acs.org The combination of these experimental methods with theoretical modeling allows for a comprehensive understanding of the structure-property relationships of these surfactant molecules.

Synthetic Strategies and Chemical Transformations of Nitrilotriethylene Trilaurate

Innovative Synthetic Methodologies for Nitrilotriethylene Trilaurate

The synthesis of this compound is primarily achieved through the esterification of triethanolamine (B1662121) with lauric acid. This reaction involves the formation of three ester linkages, and various strategies have been developed to enhance efficiency, selectivity, and sustainability.

Catalyst Systems in this compound Synthesis

The choice of catalyst is pivotal in the synthesis of this compound, influencing reaction rates, yields, and product purity. A range of catalyst systems have been explored, from traditional acid catalysts to more advanced enzymatic and metallic systems.

Acid Catalysts: Conventional acid catalysts such as phosphorous acid and sulfuric acid have been traditionally used to promote the esterification reaction between triethanolamine and lauric acid. While effective in driving the reaction towards the desired triester, these catalysts can sometimes lead to side reactions and require neutralization and removal steps, adding to the complexity of the process.

Divalent Zinc Catalysts: Divalent zinc catalysts have emerged as a promising alternative for the synthesis of alkanolamine esters. These catalysts are reported to facilitate and accelerate the esterification and transesterification reactions of alkanolamines like triethanolamine with fatty acids. The proposed mechanism involves the chelation of the zinc ion by the alkanolamine, which activates it for a more efficient reaction. This can lead to decreased reaction times compared to traditional acid catalysis.

Enzymatic Catalysis: Lipases, particularly immobilized variants like Novozyme 435, have been successfully employed for the synthesis of triethanolamine esters. nih.gov Enzymatic catalysis offers several advantages, including high selectivity, mild reaction conditions, and a reduction in by-product formation. The use of enzymes aligns with the principles of green chemistry by providing a more environmentally benign synthetic route.

Table 1: Comparison of Catalyst Systems in this compound Synthesis

| Catalyst System | Advantages | Disadvantages |

| Acid Catalysts | Readily available, effective | Can lead to side reactions, requires neutralization |

| Divalent Zinc | Faster reaction times, high efficiency | Potential for metal contamination in the final product |

| Enzymatic (Lipase) | High selectivity, mild conditions, environmentally friendly | Higher cost, potential for enzyme deactivation |

Optimization of Reaction Parameters for this compound Formation

Achieving a high yield and purity of this compound necessitates the careful optimization of several reaction parameters. These parameters are often interdependent and need to be fine-tuned for a specific catalyst system.

Temperature: The reaction temperature significantly impacts the rate of esterification. Generally, higher temperatures accelerate the reaction. For instance, in the synthesis of triethanolamine stearate, a related compound, reaction temperatures are typically maintained around 190°C. researchgate.net However, excessively high temperatures can lead to side reactions and product degradation. In enzymatic syntheses, the optimal temperature is dictated by the thermal stability of the enzyme, with a typical range being around 61°C for lipase-catalyzed reactions. nih.gov

Molar Ratio of Reactants: The stoichiometry of triethanolamine to lauric acid is a critical factor. To favor the formation of the trilaurate ester, a molar ratio with an excess of lauric acid is often employed. For the synthesis of the monoester, a 1:1 molar ratio is used. ustc.edu.cn The precise ratio for maximizing the triester yield needs to be determined empirically.

Reaction Time: The duration of the reaction is another key variable. The reaction is typically monitored until the desired conversion is achieved, often by measuring the acid value of the reaction mixture. Enzymatic reactions may require longer reaction times, on the order of several hours, to reach completion. nih.gov

Removal of Water: The esterification reaction produces water as a byproduct. Continuous removal of this water, often through azeotropic distillation or the application of a vacuum, is crucial to shift the equilibrium towards the formation of the triester product.

Table 2: Optimized Reaction Parameters for Triethanolamine Ester Synthesis

| Parameter | Typical Range (Chemical Catalysis) | Typical Range (Enzymatic Catalysis) |

| Temperature | 150 - 200 °C | 40 - 70 °C |

| Molar Ratio (Lauric Acid:Triethanolamine) | > 3:1 | Varied, can be near stoichiometric |

| Reaction Time | 2 - 10 hours | 12 - 24 hours |

| Catalyst Loading | 0.1 - 1.0 wt% | 1 - 10 wt% |

Green Chemistry Approaches in this compound Production

The principles of green chemistry are increasingly being applied to the synthesis of this compound to develop more sustainable and environmentally friendly processes.

Enzymatic Synthesis: As previously mentioned, the use of lipases as biocatalysts is a cornerstone of green chemistry approaches. nih.gov This method avoids the use of harsh acid catalysts and reduces energy consumption due to the milder reaction conditions.

Solvent-Free Reactions: Conducting the esterification reaction in the absence of a solvent (neat) is another green approach. This minimizes waste and simplifies product purification. The reaction between triethanolamine and lauric acid can often be performed under solvent-free conditions, with the molten reactants themselves acting as the reaction medium.

Use of Deep Eutectic Solvents (DES): Recent research has explored the use of deep eutectic solvents, such as a mixture of choline (B1196258) chloride and triethanolamine, as a reusable and environmentally benign reaction medium for related C-O bond formation reactions. acs.org This approach can eliminate the need for volatile organic solvents and may also offer catalytic benefits.

Derivatization and Functionalization of this compound

The molecular structure of this compound, featuring a central tertiary amine and three long-chain ester groups, presents opportunities for further chemical modification. Derivatization can be employed to tailor its properties for specific applications, transforming it into a versatile chemical scaffold.

Regioselective and Stereoselective Transformations of this compound

While the three laurate ester groups in this compound are chemically similar, the potential for achieving regioselective transformations, where one or two of the ester groups are selectively modified, is an area of scientific interest.

Potential for Regioselectivity: Although specific studies on the regioselective derivatization of this compound are not widely reported, the principles of steric hindrance and electronic effects suggest that some degree of selectivity may be achievable. The three ester groups are attached to chemically equivalent primary alcohol positions of the parent triethanolamine. However, the conformation of the molecule and the potential for intramolecular interactions could lead to subtle differences in their reactivity. For instance, controlled, partial hydrolysis or transesterification under specific enzymatic or chemical conditions could potentially lead to the formation of the corresponding di- and mono-laurate esters. Research on the regioselective functionalization of other polyol esters, such as those of carbohydrates, demonstrates that selective protection and deprotection strategies can be successfully employed. google.comresearchgate.net

Stereoselectivity: this compound itself is an achiral molecule. However, the introduction of chiral moieties through derivatization could lead to the formation of stereoisomers. While there is no direct research on stereoselective transformations of this specific compound, the broader field of asymmetric synthesis offers numerous examples of how chiral catalysts or auxiliaries can be used to induce stereoselectivity in reactions involving prochiral centers.

Advanced Ligand Design Utilizing this compound Scaffolds

The central tertiary amine nitrogen atom in the this compound structure provides a coordination site for metal ions, making it a potential scaffold for the design of novel ligands for catalysis and materials science.

A Building Block for Complex Architectures: The parent molecule, triethanolamine, is a well-known tripodal ligand that can coordinate to a variety of metal centers. The esterification with lauric acid to form this compound introduces long alkyl chains, which can significantly influence the properties of the resulting metal complexes. These long chains can enhance the solubility of the complex in nonpolar solvents and can also create a specific steric environment around the metal center, potentially influencing the selectivity of catalytic reactions.

Role in Supramolecular Chemistry: The amphiphilic nature of partially hydrolyzed or functionalized this compound derivatives could be exploited in supramolecular chemistry. The interplay of the hydrophilic triethanolamine core and the lipophilic laurate chains could lead to the formation of self-assembled structures such as micelles or vesicles in solution. These supramolecular assemblies could serve as nanoreactors or delivery systems.

Functional Materials: Triethanolamine and its derivatives have been used as building blocks in the synthesis of functional polymers, such as hyperbranched polymers. beilstein-journals.org By analogy, this compound could potentially be used as a crosslinking agent or a monomer in polymerization reactions to create novel polymeric materials with tailored thermal and mechanical properties. The long laurate chains would act as internal plasticizers, influencing the flexibility and processability of the resulting polymer.

Advanced Materials Science Research Involving Nitrilotriethylene Trilaurate

Polymer Chemistry and Nitrilotriethylene Trilaurate Composites

There is currently a lack of specific research on the incorporation of this compound into polymer matrices or its use as an initiator or mediator in polymerization processes. General principles of polymer science suggest that its long aliphatic chains could impart flexibility and plasticizing effects to rigid polymers. Furthermore, the tertiary amine group could potentially play a role in certain polymerization reactions. However, without dedicated experimental studies, these remain theoretical possibilities.

Incorporation of this compound into Polymer Matrices

No published research was found that specifically details the methods or effects of incorporating this compound into polymer matrices.

Polymerization Initiated or Mediated by this compound

There is no available scientific literature to suggest that this compound has been investigated as an initiator or mediator for polymerization reactions.

Nanomaterials Engineering with this compound

The potential for this compound in nanomaterials engineering remains unexplored in the current body of scientific research. Its amphiphilic nature, arising from the polar triethanolamine (B1662121) core and nonpolar laurate tails, could theoretically lead to self-assembly into nanostructures. However, no studies have been published to confirm or investigate this behavior.

Self-Assembly Phenomena of this compound in Nanostructured Systems

No research data is available on the self-assembly phenomena of this compound.

This compound as a Component in Functional Nanomaterials

There are no published studies on the use of this compound as a component in functional nanomaterials.

Surface Science and Interfacial Engineering with this compound

The role of this compound in surface science and interfacial engineering has not been a subject of published research. While its surfactant-like structure suggests potential applications in modifying surface properties or stabilizing interfaces, no experimental data is available to support this.

Development of Specialized Films and Coatings Utilizing this compound

Comprehensive searches of scientific literature and patent databases did not yield specific research findings or detailed data on the direct application of this compound in the development of specialized films and coatings. While the individual components of the molecule—a tertiary amine core and laurate ester chains—suggest potential properties relevant to this field, no dedicated studies were identified.

Theoretically, the long hydrocarbon chains of the laurate esters could impart hydrophobicity and flexibility to a coating, potentially enhancing its water resistance and durability. The tertiary amine group can act as a catalyst or a curing agent in certain polymer systems, such as epoxy resins. This catalytic activity is a known characteristic of tertiary amines in promoting polymerization and cross-linking, which are fundamental processes in film and coating formation. For instance, tertiary amines are known to catalyze disulfide exchange in covalent adaptable networks, a mechanism sometimes employed in self-healing materials. researchgate.net

Furthermore, related compounds like triethanolamine monolaurate ester have been investigated for their antifogging properties on low-density polyethylene (B3416737) films. mdpi.comnih.gov This suggests that esters of triethanolamine, such as the trilaurate, could possess surfactant-like qualities that are beneficial in modifying surface properties of films. Surfactants are widely used in coating formulations to control properties like wetting, adhesion, and stability. chemicalbook.comacs.org In the context of self-healing coatings, surfactants can play a role in the encapsulation of healing agents. rsc.org

However, without specific experimental data on this compound, any discussion of its role in specialized films and coatings remains speculative. There is a lack of published research detailing its performance characteristics, such as its effect on film hardness, adhesion, gloss, or its efficacy in self-healing or anti-corrosion applications.

Role of this compound in Soft Matter Physics and Chemistry

There is a notable absence of specific research in the public domain detailing the role of this compound within the fields of soft matter physics and chemistry. Soft matter science investigates materials that are easily deformed by thermal fluctuations and external forces, including liquid crystals, polymers, and colloids. acs.org

This compound can be classified as an amphiphilic molecule, possessing both a hydrophilic tertiary amine head and three hydrophobic laurate tails. This molecular architecture is fundamental to the behavior of many soft matter systems. Amphiphilic molecules are known to self-assemble in solvents to form a variety of structures, such as micelles and liquid crystalline phases. acs.org The specific shape and charge of the amphiphile, along with conditions like concentration and temperature, dictate the resulting structure.

The tertiary amine group of this compound can be pH-responsive. In acidic conditions, the amine group can become protonated, altering the molecule's charge and its interactions with its environment. This pH-sensitivity is a key feature in "smart" soft materials that can change their properties in response to environmental stimuli. For example, polymers containing tertiary amines have been studied for their pH-dependent aggregation and their potential in drug delivery systems.

Given its amphiphilic and potentially pH-responsive nature, this compound could theoretically be investigated for its role in forming or modifying liquid crystals, emulsions, or other complex fluids. However, no published studies were found that characterize these behaviors for this specific compound. Research on similar amphiphilic molecules with tertiary amine groups has shown their potential to form complex, shape-changing structures at interfaces, which is a key area of interest in soft matter research.

Environmental Dynamics and Transformations of Nitrilotriethylene Trilaurate

Environmental Occurrence and Distribution Dynamics of Nitrilotriethylene Trilaurate

NTA is primarily released into the environment through municipal wastewater due to its use as a chelating agent in detergents and other applications. canada.ca In aquatic systems, NTA is predominantly found as metal complexes rather than the free acid. canada.ca The specific metal complexes formed depend on the local water chemistry. canada.ca For instance, in one model, at a concentration of 25 µg/L in river water, it was predicted that 50% of NTA would be complexed with copper, 34% with nickel, 9% with calcium, and 5% with zinc. canada.ca Due to its solubility in water, NTA is expected to remain in the water phase and not significantly partition to sediment. mst.dk

Lauric acid is a naturally occurring saturated fatty acid found in many vegetable fats, such as coconut oil and palm kernel oil, and in animal fats. wikipedia.orgnih.gov Fatty acids are ubiquitous in the environment, originating from both natural sources and anthropogenic activities. europa.eu Long-chain fatty acids like lauric acid have low water solubility and a high potential for adsorption to soil and sediment. europa.eusantos.com Therefore, upon hydrolysis of this compound, the released lauric acid would be expected to partition primarily to soil and sediment. santos.com

Given these characteristics, this compound, if released into the environment, would likely exhibit a distribution pattern influenced by both its polar NTA-derived headgroup and its nonpolar lauric acid tails. The intact molecule may have some affinity for partitioning to organic matter in soil and sediment due to the long fatty acid chains.

Biotic Degradation Mechanisms of this compound

The primary route of degradation for compounds like this compound in the environment is expected to be through biotic processes, specifically enzymatic hydrolysis followed by microbial metabolism of the resulting components.

The ester linkages in this compound are susceptible to enzymatic hydrolysis by lipases. Lipases are enzymes that catalyze the hydrolysis of fats and oils, breaking down esters into their constituent fatty acids and alcohols. nih.govsigmaaldrich.com This process is a well-established pathway for the degradation of fatty acid esters. monash.edu The enzymatic hydrolysis of fatty acid esters can be influenced by the chain length of the fatty acid, with shorter chain esters sometimes being hydrolyzed more rapidly than longer chain esters. nih.gov The hydrolysis of fatty acid methyl esters, for example, is about four times slower than that of the corresponding triacylglycerols. cdnsciencepub.com

The initial step in the biotransformation of this compound would therefore be the lipase-catalyzed hydrolysis of the ester bonds to yield nitrilotriethylene and three molecules of lauric acid.

Reaction: this compound + 3 H₂O → Nitrilotriethylene + 3 Lauric Acid

Following enzymatic hydrolysis, the resulting products, nitrilotriethylene (a derivative of NTA) and lauric acid, are subject to microbial metabolism.

Nitrilotriacetic Acid (NTA) Metabolism: NTA is readily biodegradable by various microorganisms. wikipedia.org For instance, a Pseudomonas species has been isolated that can use NTA as its sole source of carbon and nitrogen. cdnsciencepub.com The microbial degradation of NTA involves the cleavage of the carbon-nitrogen bond, leading to the formation of intermediates such as iminodiacetate, glyoxylate, glycerate, and glycine. who.intpublications.gc.ca The ultimate metabolic end products are carbon dioxide, water, and ammonia (B1221849) or nitrate. who.intpublications.gc.ca The rate of NTA biodegradation is influenced by factors such as the acclimatization of the microbial population, temperature, and dissolved oxygen concentration. publications.gc.ca In river water with acclimatized microorganisms, NTA concentrations of 5–50 mg/L have been observed to disappear within 2–6 days. who.int

Lauric Acid Metabolism: Lauric acid, as a fatty acid, is also readily biodegradable by microorganisms. nih.govnih.gov The primary pathway for the microbial degradation of fatty acids is β-oxidation, where the fatty acid chain is sequentially broken down to produce acetyl-CoA. lyellcollection.org This acetyl-CoA then enters the citric acid cycle to be completely oxidized to carbon dioxide and water, generating energy for the microbial cell. Fatty acids are a fundamental energy source for many organisms. europa.eu

The combination of enzymatic hydrolysis and subsequent microbial metabolism of the constituent parts suggests that this compound is unlikely to persist in environments with active microbial populations.

Sorption and Transport Behavior of this compound in Environmental Compartments

A detailed analysis of the sorption and transport behavior of this compound is not possible at this time due to a lack of specific research findings and data. Information regarding its interaction with soil, sediment, and its movement within aquatic systems has not been identified in the available scientific literature.

Theoretical and Computational Chemistry of Nitrilotriethylene Trilaurate

Electronic Structure and Quantum Chemical Analysis of Nitrilotriethylene Trilaurate

Quantum chemical analysis, particularly using Density Functional Theory (DFT), is a fundamental approach to understanding the electronic structure of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

For this compound, a DFT study would reveal key electronic properties. The calculations would begin with the optimization of the molecule's geometry to find its most stable three-dimensional conformation. From this optimized structure, a wealth of information can be derived. For instance, DFT methods have been successfully used to determine the enthalpies of formation for various fatty acids and their esters with remarkable accuracy when combined with empirical corrections. acs.org Such an analysis for this compound would involve calculating its ground-state energy and using it to predict its thermodynamic stability.

Further analysis would include mapping the distribution of electron density to identify regions that are electron-rich or electron-deficient. This is crucial for understanding the molecule's reactivity, as nucleophilic sites (electron-rich) and electrophilic sites (electron-deficient) can be pinpointed. A map of the electrostatic potential (ESP) would visualize these characteristics, highlighting the polar regions of the molecule, such as the carbonyl groups of the esters and the central nitrogen atom.

Quantum chemical calculations also yield energies of the molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. Studies on other fatty acid esters have used DFT to investigate reaction mechanisms, such as catalytic deoxygenation, by calculating the activation barriers for various reaction pathways. mdpi.com A similar approach for this compound could elucidate its susceptibility to different chemical transformations.

Table 1: Potential Quantum Chemical Data for this compound This table illustrates the type of data that would be generated from a quantum chemical analysis. The values are hypothetical and for descriptive purposes only.

| Parameter | Hypothetical Value/Description | Significance |

| Ground State Energy | -X Hartrees | Indicates the molecule's intrinsic stability. |

| Dipole Moment | Y Debye | Quantifies the overall polarity of the molecule. |

| HOMO Energy | -Z eV | Relates to the ionization potential and susceptibility to electrophilic attack. |

| LUMO Energy | +W eV | Relates to the electron affinity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | (Z+W) eV | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| ESP Min/Max | Min: -V kcal/mol; Max: +U kcal/mol | Identifies the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |

Molecular Dynamics Simulations of this compound and Its Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov An MD simulation would model the behavior of one or more this compound molecules in a defined environment, such as in a solvent or as part of a larger aggregate. This provides a dynamic view of the molecule's conformational flexibility and its intermolecular interactions.

To perform an MD simulation, a force field is required. A force field is a set of parameters that defines the potential energy of the system, including terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic forces). For this compound, a force field like OPLS-AA (Optimized Potentials for Liquids Simulation) or CHARMM could be used, potentially requiring the development of new parameters for the specific combination of its chemical groups. mdpi.com

Once the system is set up, the simulation calculates the forces on each atom and solves Newton's equations of motion to track their positions and velocities over a series of small time steps. The resulting trajectory provides a detailed movie of molecular motion. MD simulations are powerful tools for understanding how rejuvenators, which can be large ester molecules, interact within complex systems like aged bitumen at a nanoscale. tudelft.nl

For this compound, MD simulations could be used to explore several phenomena:

Conformational Landscape: The three long laurate chains can adopt numerous conformations. MD simulations would reveal the most populated shapes the molecule assumes at a given temperature and the flexibility of its ester linkages and alkyl chains.

Aggregation Behavior: Due to its amphiphilic nature (a polar core with nonpolar tails), simulations could predict whether the molecules self-assemble into micelle-like structures in different solvents.

Interactions with Surfaces and Interfaces: Simulations could model how this compound adsorbs onto surfaces or partitions at an oil-water interface, providing insight into its function as a surfactant or lubricant. The interaction of similar ester molecules with lipid membranes has been explored using MD to understand their permeation mechanisms. nih.gov

Analysis of the simulation trajectories can yield quantitative data, such as radial distribution functions (RDFs), which describe the probability of finding one atom at a certain distance from another. nih.gov This can reveal details about solvation shells and specific intermolecular interactions, like hydrogen bonding.

Structure-Property Relationships of this compound from Computational Models

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate a molecule's structural or computed properties (descriptors) with its observed physical properties or biological activities. researchgate.net These models are essential for predicting the characteristics of new or untested compounds.

For this compound, a QSPR/QSAR model could be developed to predict a range of properties. The process involves:

Descriptor Calculation: A large number of molecular descriptors would be calculated for this compound and a set of related molecules. These descriptors can be constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), geometric (e.g., molecular surface area, volume), or electronic (e.g., HOMO/LUMO energies, partial charges from quantum calculations).

Model Building: Using a training set of molecules with known experimental data, statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical equation linking a selection of descriptors to the property of interest.

Validation: The model's predictive power is tested using an external set of molecules not included in the training data.

Studies have successfully developed QSAR models for long-chain esters to predict properties like alkaline hydrolysis rates. nih.gov These models often use descriptors related to polarizability and electronegativity. acs.org Similarly, QSAR models have been used to predict the inhibitory activity of polyphenol fatty acid esters against enzymes, where descriptors like molecular volume and solvation energy were found to be significant. nih.govtandfonline.com

Table 2: Representative Molecular Descriptors for QSPR/QSAR Modeling of Esters This table lists examples of descriptors that could be used to build predictive models for this compound.

| Descriptor Class | Example Descriptors | Potential Property to Predict |

| Constitutional | Molecular Weight, Number of Rotatable Bonds | Viscosity, Boiling Point |

| Topological | Wiener Index, Kier Shape Indices | Chromatographic Retention Time |

| Geometric | Solvent Accessible Surface Area (SASA), Molecular Volume | Solubility, Permeability |

| Electronic | LogP (Octanol-Water Partition Coefficient), Dipole Moment | Surfactant Behavior, Emulsification |

| Quantum Chemical | Partial Charge on Carbonyl Carbon, LUMO Energy | Reactivity, Hydrolytic Stability researchgate.net |

A validated QSPR model could estimate properties for this compound such as its viscosity, boiling point, or solubility in various solvents without the need for direct measurement.

Predictive Modeling of this compound Behavior and Reactivity

Predictive models can extend beyond physical properties to forecast a molecule's chemical behavior and reactivity, including its stability and degradation pathways. For an ester like this compound, a key concern is its susceptibility to hydrolysis.

Computational models can predict the rate of ester hydrolysis. QSAR models have been specifically developed for this purpose, correlating hydrolysis rate constants with molecular descriptors calculated from the molecule's structure. nih.govacs.orgresearchgate.net These models can account for factors like pH. For example, a model might use descriptors such as the partial atomic charge on the ester's carbonyl carbon and the LUMO energy to predict the rate constant for hydrolysis. researchgate.net The degradation of complex esters in formulations is a significant area of study where such predictive models are valuable. nih.gov

Beyond statistical models, quantum chemical methods can provide a mechanistic understanding of reactivity. By calculating the activation energies for potential reaction pathways, researchers can predict which reactions are most likely to occur. For instance, DFT calculations can model the transition state of a reaction, such as the hydrolysis of an ester group. rsc.org This approach has been used to study the formation of glycidyl (B131873) esters from triglycerides, revealing that the process has a high activation energy, making it favorable only at high temperatures. nih.gov A similar study on this compound could predict its thermal stability and identify the conditions under which it is most likely to degrade.

Predictive models can also be applied to understand its environmental fate. For instance, models predicting the rate of degradation reactions with atmospheric radicals can estimate the environmental persistence of a compound. researchgate.net By combining these different modeling approaches, a comprehensive profile of the likely behavior and reactivity of this compound can be constructed, guiding its application and handling.

Advanced Analytical Methodologies for Nitrilotriethylene Trilaurate Characterization

Spectroscopic Techniques for Structural Elucidation of Nitrilotriethylene Trilaurate

Spectroscopic methods provide profound insights into the molecular architecture of this compound by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules like this compound. aocs.org It provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy : In the proton NMR spectrum of this compound, distinct signals corresponding to the different types of protons within the molecule are expected. The protons of the ethylene (B1197577) bridges in the nitrilo-triethylene core would appear at a specific chemical shift, while the protons of the laurate acyl chains would exhibit characteristic signals for the alpha-methylene, beta-methylene, terminal methyl, and the long chain of methylene (B1212753) groups. The integration of these signals provides a quantitative measure of the number of protons in each environment, confirming the stoichiometry of the ester.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum offers complementary information. Key signals would include those for the carbonyl carbon of the ester linkage, the carbons of the ethylene bridges, and the various carbons of the laurate fatty acid chains. The chemical shifts of these carbons are highly sensitive to their local electronic environment, providing unambiguous evidence for the connectivity of the molecule.

A hypothetical data table for the expected NMR signals is presented below:

| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| N-(CH₂)₃- | ~2.5 - 2.8 | ~50 - 55 |

| -O-CH₂-CH₂-N | ~3.5 - 3.8 | ~60 - 65 |

| -C(O)-CH₂- | ~2.2 - 2.4 | ~30 - 35 |

| -(CH₂)₁₀- | ~1.2 - 1.4 | ~20 - 30 |

| -CH₃ | ~0.8 - 0.9 | ~14 |

| -C=O | - | ~170 - 175 |

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. ksu.edu.satriprinceton.org

Infrared (IR) Spectroscopy : The IR spectrum of this compound is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester functional groups, typically appearing in the region of 1735-1750 cm⁻¹. Other significant bands include the C-O stretching vibrations of the ester linkage, and the C-H stretching and bending vibrations of the aliphatic chains. ksu.edu.satriprinceton.org The presence and position of these bands provide a molecular fingerprint for the compound.

Raman Spectroscopy : Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information to IR spectroscopy. spectroscopyonline.comnih.gov The C=O stretch is also observable in the Raman spectrum, though typically weaker than in the IR. The C-C and C-H vibrations of the long alkyl chains often give rise to strong Raman signals. Raman spectroscopy can be particularly useful for analyzing the conformational order of the fatty acid chains.

A table summarizing the expected vibrational bands is provided below:

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| C=O Stretch (Ester) | 1735 - 1750 (Strong) | 1735 - 1750 (Moderate) |

| C-O Stretch (Ester) | 1150 - 1250 (Strong) | 1150 - 1250 (Weak) |

| C-H Stretch (Aliphatic) | 2850 - 3000 (Strong) | 2850 - 3000 (Strong) |

| CH₂ Bend (Scissoring) | ~1465 | ~1465 |

| C-N Stretch | 1000 - 1250 (Moderate) | 1000 - 1250 (Weak) |

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. libretexts.orgwikipedia.org

Fragmentation Pattern : The fragmentation of this compound under electron ionization (EI) or other ionization techniques would likely proceed through characteristic pathways. wikipedia.org Cleavage of the ester bonds would result in fragment ions corresponding to the lauroyl cation ([C₁₁H₂₃CO]⁺) and fragments arising from the nitrilotriethylene core. The loss of one or more laurate chains would also produce significant fragment ions. Analysis of these fragmentation patterns allows for the step-by-step reconstruction of the molecule's structure. msu.edu For instance, a prominent peak corresponding to the loss of a laurate radical (C₁₁H₂₃COO•) would be expected.

A hypothetical fragmentation table is shown below:

| m/z Value | Possible Fragment Identity |

| [M]⁺ | Molecular Ion |

| [M - 199]⁺ | Loss of a lauroyloxy radical |

| [M - 411]⁺ | Loss of two lauroyloxy radicals |

| 183 | Lauroyl cation [C₁₁H₂₃CO]⁺ |

| 143 | Fragment from nitrilotriethylene core |

Chromatographic Separations and Quantification of this compound

Chromatographic techniques are essential for the separation of this compound from complex mixtures and for its precise quantification. journalcsij.comnih.gov

Gas chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. organomation.comlibretexts.org While this compound itself may have limited volatility, derivatization can be employed to enhance its suitability for GC analysis.

Methodology : For GC analysis, a high-temperature capillary column with a non-polar stationary phase is typically used. nih.gov The sample, dissolved in a suitable solvent, is injected into the heated injection port where it vaporizes and is carried through the column by an inert carrier gas, such as helium or nitrogen. etamu.edupeakscientific.com The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile gas phase.

Detection : A flame ionization detector (FID) is commonly used for the detection of organic compounds like this compound, providing high sensitivity. For enhanced specificity and structural confirmation, GC can be coupled with mass spectrometry (GC-MS). etamu.edu

A table outlining typical GC parameters is presented below:

| Parameter | Condition |

| Column | High-temperature capillary, non-polar stationary phase (e.g., DB-5HT) |

| Injector Temperature | 300 - 350 °C |

| Oven Program | Temperature programmed from a lower initial temperature to a high final temperature (e.g., 150 °C to 350 °C) |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. semanticscholar.organnlabmed.org

Separation Modes : Both normal-phase and reversed-phase HPLC can be employed for the analysis of this compound. In normal-phase LC, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase. In reversed-phase LC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. lcms.czwur.nl The choice of mode depends on the sample matrix and the desired separation.

Detection : A variety of detectors can be used with HPLC. An evaporative light scattering detector (ELSD) is a universal detector that is well-suited for non-chromophoric compounds like this compound. wur.nl Alternatively, if the compound possesses a suitable chromophore or can be derivatized, a UV-Vis detector can be used. infitek.com Coupling LC with mass spectrometry (LC-MS) provides the highest degree of selectivity and sensitivity, allowing for both quantification and structural confirmation. lcms.cz

A table summarizing typical LC conditions is provided below:

| Parameter | Reversed-Phase HPLC Condition | Normal-Phase HPLC Condition |

| Column | C18, 5 µm particle size | Silica, 5 µm particle size |

| Mobile Phase | Gradient of water and acetonitrile/methanol | Gradient of hexane (B92381) and isopropanol/ethyl acetate |

| Flow Rate | 0.5 - 1.5 mL/min | 0.5 - 1.5 mL/min |

| Detector | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) |

X-ray Diffraction and Crystallography of this compound

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. For this compound, which is expected to be a crystalline or semi-crystalline solid at room temperature, XRD provides invaluable information about its solid-state properties.

When a beam of X-rays is directed at a sample of this compound, the electrons of the atoms scatter the X-rays. In a crystalline material, these scattered waves interfere with one another, creating a unique diffraction pattern of constructive and destructive interference. This pattern is a fingerprint of the compound's crystal lattice, revealing the arrangement of atoms and molecules.

Key information that can be obtained from the XRD analysis of this compound includes:

Crystalline Form Identification: The resulting diffraction pattern is unique to the specific crystalline form of this compound. This allows for its identification and differentiation from other related compounds or impurities.

Polymorphism Screening: Many organic compounds, particularly esters, can exist in different crystalline forms known as polymorphs. Each polymorph has a distinct XRD pattern and different physical properties. XRD is a primary tool for identifying and characterizing these polymorphs.

Degree of Crystallinity: For semi-crystalline samples, XRD can be used to determine the proportion of crystalline material relative to the amorphous content. This is crucial as the degree of crystallinity can significantly impact the material's physical properties.

Lattice Parameters: Advanced analysis of the diffraction pattern can provide the dimensions of the unit cell, the basic repeating unit of the crystal lattice.

While specific crystallographic data for this compound is not widely available in public literature, a study on the related compound, triethanolamine (B1662121) stearate, demonstrated the utility of XRD in characterizing the crystalline structure and phase behavior of such fatty acid amine esters. acs.org For this compound, one would expect a diffraction pattern with characteristic peaks corresponding to the ordered arrangement of the long laurate chains and the triethanolamine headgroup.

Table 1: Illustrative X-ray Diffraction Peak Data for a Hypothetical Crystalline Form of this compound

| 2θ Angle (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 5.5 | 16.05 | 45 |

| 11.0 | 8.04 | 100 |

| 16.5 | 5.37 | 80 |

| 22.0 | 4.04 | 95 |

| 24.5 | 3.63 | 60 |

Note: This data is illustrative and represents a hypothetical diffraction pattern.

Thermal Analysis Techniques Applied to this compound

Thermal analysis techniques are essential for understanding the physical and chemical changes that occur in a material as a function of temperature. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the most relevant methods.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. researchgate.netshreechem.in This technique is highly sensitive to thermal transitions and can provide the following information for this compound:

Melting Point and Enthalpy of Fusion: As the sample is heated, a distinct endothermic peak is observed at its melting point. The area under this peak is proportional to the enthalpy of fusion, which is the energy required to melt the substance. This is a critical parameter for purity assessment and process control.

Crystallization Behavior: Upon cooling from the molten state, an exothermic peak indicates the crystallization temperature. The shape and position of this peak can provide insights into the crystallization kinetics.

Glass Transition Temperature: If the compound has an amorphous phase, a subtle change in the heat capacity, known as the glass transition, can be detected.

Polymorphic Transitions: Different polymorphs will exhibit unique melting points and may undergo solid-solid transitions that can be detected by DSC.

A study on glycerol (B35011) trilaurate, a structurally similar triglyceride, utilized DSC to characterize its melting and crystallization behavior, highlighting the utility of this technique for long-chain esters. researchgate.net

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated over time. chemicalbook.comchemeo.com This technique is primarily used to determine the thermal stability and composition of materials. For this compound, TGA can be used to:

Determine Decomposition Temperature: By monitoring the mass loss as a function of temperature, the onset and completion of thermal decomposition can be accurately determined. This is a crucial indicator of the material's thermal stability.

Analyze Composition: TGA can be used to quantify the different components in a mixture if they decompose at different temperatures. For instance, it could potentially be used to analyze the purity of this compound by separating the decomposition of the ester from that of any residual starting materials.

Study Reaction Kinetics: The rate of mass loss can be used to study the kinetics of the decomposition process.

Research on the thermal behavior of glycidyl (B131873) azide (B81097) polymer in the presence of triethanolamine has demonstrated the use of pyrolysis mass spectrometry, a related thermal analysis technique, to understand decomposition mechanisms. researchgate.net

Table 2: Illustrative Thermal Analysis Data for this compound

| Analytical Technique | Parameter | Illustrative Value |

| DSC | Melting Point (Tm) | 45 - 55 °C |

| DSC | Enthalpy of Fusion (ΔHf) | 150 - 180 J/g |

| TGA | Onset of Decomposition (Tonset) | 250 - 280 °C |

| TGA | Temperature at 5% Mass Loss | 290 - 310 °C |

Note: This data is illustrative and based on typical values for similar long-chain fatty acid esters.

Hyphenated Analytical Platforms for Comprehensive this compound Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex molecules like this compound. The most powerful of these for this application are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique used for the separation and identification of volatile and semi-volatile compounds. filab.frthermofisher.com For the analysis of this compound, which has a high molecular weight and low volatility, derivatization may be necessary to convert it into a more volatile form suitable for GC analysis. However, GC-MS is highly effective for:

Impurity Profiling: GC-MS can separate and identify volatile impurities, such as residual lauric acid, triethanolamine, or by-products from the synthesis process.

Degradation Product Analysis: If this compound undergoes thermal or chemical degradation, GC-MS can be used to identify the smaller, more volatile degradation products.

Quantitative Analysis: With appropriate calibration standards, GC-MS can be used for the precise quantification of the compound and its related substances. cleancontrolling.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a more versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. nih.govthermofisher.com The sample is first separated by liquid chromatography, and the eluting components are then introduced into a mass spectrometer for detection and identification.

Direct Analysis: LC-MS allows for the direct analysis of this compound without the need for derivatization.

Separation of Ester Species: In a typical synthesis, a mixture of mono-, di-, and tri-esters of triethanolamine may be produced. LC can effectively separate these different ester species, allowing for their individual identification and quantification by the mass spectrometer. A study on the analysis of triglycerides in human blood demonstrates the power of LC-MS/MS to separate and identify different fatty acid esters of glycerol. lcms.cz

Structural Elucidation: The mass spectrometer provides the molecular weight of the parent compound and, through fragmentation analysis (MS/MS), can yield valuable structural information about the fatty acid chains and the triethanolamine backbone. The analysis of fatty acid profiles in vegetable oils by UPLC-ESI-MS/MS showcases this capability. nih.gov

High-Resolution Mass Spectrometry (HRMS): The use of high-resolution mass spectrometers provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments, further confirming its identity.

Table 3: Illustrative LC-MS Data for the Analysis of a this compound Synthesis Mixture

| Compound | Retention Time (min) | [M+H]+ (m/z) | Key Fragment Ions (m/z) |

| Triethanolamine | 2.1 | 150.1179 | 132, 104, 86 |

| Lauric Acid | 8.5 | 201.1849 | 183 |

| Triethanolamine Monolaurate | 12.3 | 332.2952 | 201, 150 |

| Triethanolamine Dilaurate | 15.8 | 514.4728 | 332, 201 |

| This compound | 18.2 | 696.6504 | 514, 332, 201 |

Note: This data is illustrative and represents a hypothetical chromatogram and mass spectrum.

Fundamental Structure Function Relationship Studies of Nitrilotriethylene Trilaurate

Correlating Nitrilotriethylene Trilaurate Molecular Architecture with Observed Phenomena

The molecular architecture of this compound is central to its function. It is synthesized from the esterification of nitrilotriethanol with three equivalents of lauric acid. This creates a molecule with a central tertiary amine nitrogen atom connected to three ethyl groups, each terminating in a long laurate (dodecanoate) ester chain. This branched, non-polar, star-like structure is a primary determinant of its physical and chemical properties.

The three long, twelve-carbon laurate chains bestow significant hydrophobic character upon the molecule, rendering it insoluble in water but highly soluble in non-polar organic solvents and oils. The core of the molecule, containing the tertiary amine and the three ester linkages, represents a nexus of polarity. This amphiphilic nature, with a polar core and a non-polar periphery, is the driving force behind its utility as a surfactant and emulsifier.

The ester functional groups are key reactive sites within the molecular architecture. They are susceptible to hydrolysis, a reaction that would break the molecule down into its constituent nitrilotriethanol and lauric acid components. This reactivity is influenced by environmental factors such as pH and temperature.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 3002-20-8 chembk.comchembuyersguide.comchemicalbook.com |

| Molecular Formula | C₄₂H₈₁NO₆ chembk.comchemicalbook.comaksci.comevitachem.com |

| Molecular Weight | 696.1 g/mol chemicalbook.comaksci.comevitachem.com |

| Appearance | Clear to yellowish liquid or waxy solid |

| Solubility | Insoluble in water; Soluble in oils and organic solvents |

Impact of Stereochemistry and Conformation on this compound Behavior

While this compound lacks classical chiral centers, its behavior is profoundly influenced by its conformational flexibility. chembuyersguide.com The molecule possesses numerous single bonds around which rotation can occur, leading to a vast landscape of possible three-dimensional shapes or conformations. chemical-suppliers.eulibretexts.org The spatial arrangement of the three flexible laurate arms relative to the central core is not fixed and adapts to the surrounding environment.

This conformational adaptability is critical to its function. In a non-polar environment, the laurate chains can adopt a more disordered, extended conformation. However, when at an oil-water interface, the molecule will orient itself to achieve the most energetically favorable state: the polar core will interact with the water phase, while the hydrophobic laurate tails will immerse themselves in the oil phase. This ability to adopt specific conformations is fundamental to its role in stabilizing emulsions.

The sheer size and spatial distribution of the three laurate chains create significant steric bulk. This steric hindrance influences how the molecules pack at interfaces, preventing overly dense arrangements and affecting the curvature of the stabilized oil or water droplets. Studies on other star-shaped molecules have shown that even with a flexible structure, steric factors can become dominant in determining molecular packing and properties. researchgate.net

Understanding Intermolecular Interactions Involving this compound

The collective behavior of this compound is governed by a range of intermolecular forces. The predominant interactions are van der Waals dispersion forces, which arise from the extensive non-polar surface area of the three long laurate chains. libretexts.org These forces are the primary source of cohesion between molecules in the bulk liquid or solid state and are responsible for its relatively low volatility.

In an emulsion, the stability is derived from a complex interplay of these forces. Van der Waals interactions anchor the laurate tails within the oil phase. Simultaneously, dipole-dipole interactions and hydrogen bonding between the polar core and water molecules occur at the interface. This network of interactions creates a stable film around the dispersed droplets, preventing them from coalescing.

Future Research Trajectories and Interdisciplinary Outlooks for Nitrilotriethylene Trilaurate

Unexplored Research Avenues for Nitrilotriethylene Trilaurate

While this compound, a tertiary amine ester, has established applications, numerous research avenues remain untapped. Future investigations could significantly expand its utility and fundamental understanding. A primary area of interest lies in its potential within advanced drug delivery systems. eijppr.com Researchers could explore its use in formulating controlled-release oral medications, where its surfactant properties might enhance the dissolution and absorption of poorly soluble drugs. nih.govrjptonline.org The development of nanoparticle-based drug carriers incorporating this compound could offer targeted delivery and improved bioavailability of therapeutic agents. nih.gov

Another promising, yet unexplored, area is its application in "green" chemistry. As a biodegradable surfactant, its potential in environmental applications, such as in formulations for agricultural adjuvants, warrants further investigation. researchgate.net The unique properties of ether amine surfactants in agriculture are known, but the specific potential of ester amines like this compound is an open field of study. researchgate.net Furthermore, its role as a "switchable-hydrophilicity solvent" could be explored, a concept where a solvent's miscibility with water can be reversibly changed, offering novel separation and reaction systems. rsc.org

The synthesis of poly(ester amide)s (PEAs) is another area where the fundamental building blocks of this compound could find new life. researchgate.net These biodegradable polymers have promising applications in the biomedical field, and the ester and amine functionalities within this compound make its precursors relevant to the synthesis of new PEAs with tailored properties. researchgate.net

Finally, a deeper investigation into the fundamental physicochemical properties of this compound is warranted. Detailed studies on its micellar behavior, interfacial properties at various conditions, and interactions with other molecules could unlock new applications and optimize existing ones. nih.gov

Integration of this compound Research with Emerging Scientific Disciplines

The future of this compound research will likely be characterized by its integration with cutting-edge scientific disciplines, leading to innovative applications and a more profound understanding of its behavior.

Nanotechnology: The convergence of this compound research with nanotechnology opens up a vast landscape of possibilities. researchgate.netresearchgate.net Its properties as a surfactant make it a candidate for the stabilization of nanoparticles, which have applications ranging from medicine to materials science. nih.govtaylorfrancis.com In the medical field, nanoparticles can be engineered for targeted drug delivery, and this compound could play a role in the formulation of these advanced therapeutic systems. nih.govresearchgate.net For instance, solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are being extensively investigated for improving the bioavailability of phytochemicals and other therapeutic agents, and surfactants are key components in their formulation. nih.gov

Advanced Materials Science: The principles underlying the structure of this compound can be applied in the development of advanced materials. For example, the synthesis of biodegradable block poly(ester amine)s with specific functionalities holds potential for biomedical applications. mdpi.com The inherent biodegradability of ester and amide linkages makes such materials attractive for tissue engineering and drug delivery. researchgate.net The quest for "green" and sustainable materials provides a strong impetus for exploring the use of bio-based feedstocks in the synthesis of esters like this compound. datastringconsulting.comeinpresswire.com

Challenges and Opportunities in this compound Science

The advancement of this compound science is accompanied by a set of challenges and corresponding opportunities that will shape its future trajectory.

Challenges:

A significant challenge lies in the synthesis of esteramines. Traditional chemical synthesis often requires high temperatures and pressures, which can lead to the formation of undesired by-products and require corrosion-resistant equipment. researchgate.net The purification of the final product can also be a complex and costly process. researchgate.net For cosmetic applications, stringent regulations and the need for extensive safety testing can be a hurdle for new formulations or derivatives. datastringconsulting.comindustryarc.com Furthermore, fluctuating raw material prices, particularly for those derived from petrochemicals, can impact the economic viability of production. einpresswire.com

From a research perspective, a key challenge is the limited number of studies focusing specifically on this compound, with much of the available information being for the broader class of cosmetic esters or surfactants. This necessitates a more targeted research effort to fully elucidate its unique properties and potential.

Opportunities:

The challenges in chemical synthesis create a significant opportunity for the development of greener, more efficient production methods. Enzymatic synthesis, for instance, offers a milder and more selective alternative to traditional chemical routes, potentially leading to higher purity products with fewer side reactions. researchgate.netmdpi.com The growing consumer demand for natural and organic cosmetic products presents a major opportunity for the use of plant-derived raw materials in the production of this compound and similar esters. datastringconsulting.com

The increasing focus on biodegradable and environmentally friendly products provides a substantial tailwind for the expanded use of biodegradable surfactants like this compound. acs.org There are significant opportunities to explore its application in new areas where biodegradability is a key requirement. The development of high-performance esters with enhanced properties, such as improved thermal stability or specific interfacial characteristics, also represents a promising avenue for innovation. einpresswire.com

Interactive Data Table: Potential Research Directions and Interdisciplinary Integration

| Research Area | Unexplored Avenues | Interdisciplinary Integration | Key Challenges | Key Opportunities |

| Advanced Drug Delivery | Controlled-release formulations, Nanoparticle-based carriers | Nanotechnology, Computational Modeling | Biocompatibility testing, Formulation stability | Enhanced bioavailability of drugs, Targeted therapies |

| Green Chemistry | Agricultural adjuvants, Switchable-hydrophilicity solvents | Environmental Science, Chemical Engineering | Scalability of green synthesis methods | Development of sustainable products, New separation technologies |

| Advanced Materials | Synthesis of novel poly(ester amide)s | Materials Science, Polymer Chemistry | Control over polymer properties, Cost of synthesis | Creation of biodegradable and functional materials |

| Fundamental Properties | Detailed micellar and interfacial studies | Physical Chemistry, Colloid Science | Lack of specific data for the compound | Unlocking new applications through better understanding |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Nitrilotriethylene trilaurate in complex mixtures?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used for identifying esters and related compounds in mixtures. For example, GC-MS analysis of Cabomba furcata ethanol extract resolved glycerol trilaurate (22.12%) among 25 compounds, leveraging spectral matching with databases like NIST Chemistry WebBook . Ensure calibration with certified reference materials (CRMs) and validate peak integration to minimize co-elution errors.

Q. What are the standard protocols for synthesizing this compound in laboratory settings?

- Methodological Answer : Synthesis often involves esterification reactions. For analogous compounds like glycerol monolaurate, Zeolite Y catalysts are optimized via dealumination (acid concentration, temperature) and calcination, with yields analyzed using ANOVA to determine parameter significance . For borate esters (e.g., triethanolamine borate), cyclic esterification under controlled pH and stoichiometric ratios is critical .

Q. How can researchers characterize the physical properties of this compound, such as molecular weight and stability?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential. Molecular weight calculations (e.g., glyceryl tripalmitate vs. trilaurate) require precise summation of atomic masses, validated against experimental HRMS data . Stability studies should include thermogravimetric analysis (TGA) and accelerated degradation under varying pH/temperature conditions.

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound derivatives with enhanced bioactivity?

- Methodological Answer : Use response surface methodology (RSM) with central composite design (CCD) to optimize parameters like catalyst loading, reaction time, and solvent polarity. For example, ANOVA was applied to Zeolite Y catalyst modification, identifying acid concentration (X2) as the most significant variable for glycerol monolaurate yield . Cross-validate results with kinetic modeling (e.g., Arrhenius plots).

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Conduct systematic reviews (Cochrane guidelines) to assess study quality, experimental variables (e.g., purity, dosage), and statistical power . For instance, discrepancies in antioxidant activity of glycerol trilaurate may arise from differences in extraction solvents (e.g., ethanol vs. hexane) or assay protocols (DPPH vs. FRAP) . Meta-analysis with random-effects models can quantify heterogeneity.

Q. How can metabolomics elucidate the biological interactions of this compound in mammalian systems?

- Methodological Answer : Employ untargeted metabolomics (LC-MS/MS) coupled with databases like METLIN to identify metabolite perturbations. For example, trilaurin (glyceryl trilaurate) is classified as an endogenous metabolite, requiring integration with pathway analysis tools (e.g., KEGG) to map lipid metabolism effects . Validate findings using isotopic tracing (e.g., ¹³C-labeled precursors).

Q. What computational approaches predict the environmental or toxicological risks of this compound?

- Methodological Answer : Physiologically based pharmacokinetic (PBPK) modeling, as applied to trichloroethylene, can be adapted to estimate tissue-specific exposure thresholds. Leverage QSAR models to predict biodegradation pathways and ecotoxicity, validated against experimental data from standardized OECD tests .

Key Methodological Resources

- Analytical Chemistry : NIST Chemistry WebBook for spectral validation ; GC-MS protocols for ester analysis .

- Synthesis Optimization : ANOVA and RSM for parameter screening ; systematic review guidelines for data reconciliation .

- Biological Studies : Metabolomics workflows (METLIN database) ; PBPK modeling frameworks .

Note : Avoid non-academic sources (e.g., market reports ). Prioritize peer-reviewed journals and authoritative databases (NIST, METLIN) for reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products